[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
CAS No.: 1269285-99-5
Cat. No.: VC2661251
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269285-99-5 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 2-methoxy-5-(1H-pyrazol-5-yl)aniline |
| Standard InChI | InChI=1S/C10H11N3O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,11H2,1H3,(H,12,13) |
| Standard InChI Key | ZUMLCTZHKKULHP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC=NN2)N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=NN2)N |
Introduction
Chemical Properties and Structural Characteristics
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine is characterized by its unique structural features, combining a pyrazole heterocycle with a methoxy-substituted aniline. The compound's key properties are summarized in Table 1.
Table 1. Chemical Properties of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
| Property | Value |
|---|---|
| CAS Number | 1269285-99-5 |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 2-methoxy-5-(1H-pyrazol-5-yl)aniline |
| Standard InChI | InChI=1S/C10H11N3O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,11H2,1H3,(H,12,13) |
| Standard InChIKey | ZUMLCTZHKKULHP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC=NN2)N |
The molecular structure consists of a phenyl ring substituted with a methoxy group at the ortho position and an amino group at the meta position. The pyrazole moiety is attached to the phenyl ring at the para position relative to the methoxy group. This arrangement of functional groups creates a molecule with multiple potential hydrogen bonding sites and electronic interactions, contributing to its versatility in various applications.
Synthesis Methodologies
The synthesis of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine typically follows a multi-step approach, with several key strategies reported in the literature. These synthesis routes generally involve either the formation of the pyrazole ring followed by its attachment to the phenyl ring, or the modification of pre-existing pyrazole-phenyl scaffolds.
Pyrazole Formation and Coupling
One common approach involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring, which is then coupled with a methoxy-substituted phenyl ring through various coupling reactions such as Suzuki-Miyaura coupling. This method provides good yields and allows for structural modifications at various stages of the synthesis.
Direct Functionalization of Methoxyphenyl Derivatives
Another synthetic route involves the direct functionalization of methoxy-substituted aniline derivatives with appropriate pyrazole-containing reagents. This approach often utilizes palladium-catalyzed cross-coupling reactions, which have proven effective for the formation of aryl-heteroaryl bonds .
The typical synthetic pathway can be represented as follows:
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Preparation of appropriately substituted methoxy-aniline derivatives
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Protection of the amine functionality if necessary
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Introduction of a leaving group at the position where the pyrazole will be attached
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Coupling reaction with a suitable pyrazole derivative
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Deprotection steps as required
While specific reaction conditions vary across different protocols, typical yields range from 60-85%, with reaction times of 5-24 hours depending on the specific methodology employed .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for structural confirmation of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine. The typical spectral characteristics include:
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¹H NMR: The methoxy protons appear as a singlet at approximately δ 3.8-3.9 ppm, while the amino protons typically show as a broad singlet at δ 5.0-5.5 ppm. The aromatic protons of the phenyl ring resonate in the range of δ 6.7-7.5 ppm, and the pyrazole ring protons exhibit characteristic signals at approximately δ 6.3 ppm (H-4) and δ 7.5-7.7 ppm (H-3) .
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¹³C NMR: The methoxy carbon typically appears at around δ 55-56 ppm, while the aromatic and pyrazole carbons resonate in the range of δ 110-150 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine. Characteristic absorption bands include:
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N-H stretching vibrations of the primary amine at approximately 3400-3300 cm⁻¹
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C-O stretching of the methoxy group at approximately 1250-1200 cm⁻¹
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C=N and C=C stretching vibrations of the pyrazole ring at approximately 1600-1400 cm⁻¹
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z 189 corresponds to the molecular weight of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine, with characteristic fragmentation patterns involving the loss of the methoxy group (M-31) and cleavage at the phenyl-pyrazole bond .
Biological and Pharmacological Applications
Structure-Activity Relationships
Studies on similar pyrazole derivatives suggest that the ortho-methoxy and meta-amino substituents on the phenyl ring may contribute significantly to the biological activity of the compound. The methoxy group can serve as a hydrogen bond acceptor, while the amino group can function as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets .
Research Applications and Recent Developments
Role as a Building Block in Organic Synthesis
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine serves as a valuable building block in organic synthesis, particularly in the development of more complex heterocyclic systems. The amino group provides a convenient handle for further functionalization through various reactions, including:
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Amide formation
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Diazotization and subsequent coupling reactions
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Schiff base formation
These transformations enable the generation of diverse chemical libraries for structure-activity relationship studies and the discovery of novel bioactive compounds.
Applications in Material Science
Beyond pharmaceutical applications, pyrazole derivatives similar to [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine have shown potential in material science. The extended π-conjugation system, coupled with the functionalization possibilities, makes such compounds interesting candidates for:
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Fluorescent probes and sensors
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Coordination compounds with transition metals
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Photovoltaic materials
Comparative Analysis with Related Compounds
Table 2 presents a comparison of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine with structurally related pyrazole derivatives, highlighting similarities and differences in their physical properties and potential applications.
Table 2. Comparison of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine | C₁₀H₁₁N₃O | 189.21 | Methoxy and amino substituents on phenyl ring; pyrazole at para position to methoxy | Drug discovery, organic synthesis |
| 1-Methyl-3-phenyl-1H-pyrazol-5-amine | C₁₀H₁₁N₃ | 173.22 | Methyl substitution on pyrazole nitrogen; amino group on pyrazole ring | Pharmaceutical intermediates, biological studies |
| 5-(2-Phenylethyl)-1H-pyrazol-3-amine | C₁₁H₁₃N₃ | 187.24 | Phenylethyl substituent; amino group on pyrazole ring | Enzyme inhibitors, pharmacological studies |
| 1-(1-phenylethyl)-1H-pyrazol-5-amine | C₁₁H₁₃N₃ | 187.24 | Phenylethyl substituent on pyrazole nitrogen; amino group on pyrazole ring | Medicinal chemistry, synthetic intermediates |
This comparison highlights the structural diversity within pyrazole-containing compounds and illustrates how subtle structural changes can influence the properties and potential applications of these molecules .
Future Research Directions
Research on [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine and related compounds continues to evolve, with several promising directions for future investigations:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of the compound's potential in targeted drug delivery systems
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Investigation of its activity against resistant microbial strains
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Application in the design of multi-target-directed ligands for complex diseases
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Utilization in bioorthogonal chemistry and chemical biology
As analytical techniques and computational methods continue to advance, a deeper understanding of the structure-activity relationships and molecular interactions of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine will likely emerge, further expanding its applications in various scientific fields.
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